8-[2-(3-ethoxyphenoxy)ethoxy]quinoline
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Overview
Description
Preparation Methods
The synthesis of 8-[2-(3-ethoxyphenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(3-ethoxyphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
8-[2-(3-ethoxyphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
8-[2-(3-ethoxyphenoxy)ethoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anticancer, and antibacterial agent.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: Quinolines and their derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[2-(3-ethoxyphenoxy)ethoxy]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
8-[2-(3-ethoxyphenoxy)ethoxy]quinoline can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.
2-(4-bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Studied for its potential in organic electronics.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-[2-(3-ethoxyphenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-21-16-8-4-9-17(14-16)22-12-13-23-18-10-3-6-15-7-5-11-20-19(15)18/h3-11,14H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIZHRMEELIZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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